molecular formula C19H18N2O4S2 B2765067 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide CAS No. 941909-02-0

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide

Cat. No.: B2765067
CAS No.: 941909-02-0
M. Wt: 402.48
InChI Key: JVKVZBWBZSXLGP-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide (CAS 941909-02-0) is a synthetic organic compound with a molecular formula of C19H18N2O4S2 and a molecular weight of 402.49 g/mol . This benzothiazole derivative features a complex tricyclic structure incorporating a 1,4-dioxino ring system, which may influence its electronic properties and binding affinity in biological systems. The compound's structure includes a sulfanylpropanamide linker, a feature present in molecules investigated for their inhibitory effects on various enzymatic targets . Compounds with similar structural motifs, particularly those containing the 1,4-benzodioxin and benzothiazole scaffolds, have been explored in medicinal chemistry research for their potential as enzyme inhibitors . Researchers value this compound as a key intermediate or target molecule for constructing more complex chemical entities in drug discovery efforts . Its defined stereochemistry and structural complexity make it a valuable probe for studying structure-activity relationships in biochemical assays. The compound is offered with a guaranteed purity of 90% or higher and is supplied in quantities ranging from 2mg to 50mg to accommodate various research scales . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers should consult the safety data sheet prior to use and handle the material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-23-12-2-4-13(5-3-12)26-9-6-18(22)21-19-20-14-10-15-16(11-17(14)27-19)25-8-7-24-15/h2-5,10-11H,6-9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKVZBWBZSXLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide is a complex heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a benzothiazole ring fused with a dioxin moiety and a sulfanylpropanamide group. This structural configuration is believed to contribute significantly to its biological activity.

PropertyValue
Molecular FormulaC15H16N2O3S
Molecular Weight300.36 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and ethanol

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to inhibit cancer cell proliferation by interfering with DNA replication and repair mechanisms. A study demonstrated that benzothiazole derivatives could induce apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic pathways .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Benzothiazole derivatives are known for their broad-spectrum antimicrobial effects against bacteria and fungi. For example, studies have highlighted their efficacy against Staphylococcus aureus and Escherichia coli, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Anti-inflammatory Effects

The presence of sulfur in the structure may enhance anti-inflammatory properties. Compounds similar to this one have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .

Understanding the mechanism of action is crucial for developing effective therapeutic agents. The biological activity of this compound may involve:

  • Enzyme Inhibition : Targeting specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.
  • DNA Interaction : Binding to DNA or RNA to disrupt replication processes.

Case Studies and Research Findings

Several studies have been conducted on similar compounds within the benzothiazole class:

  • Anticancer Study : A recent study evaluated a series of benzothiazole derivatives for their cytotoxic effects on breast cancer cells. The results indicated that modifications at the nitrogen position significantly enhanced anticancer activity compared to unmodified analogs .
  • Antimicrobial Efficacy : In vitro tests showed that benzothiazole derivatives exhibited potent activity against multidrug-resistant strains of bacteria. The mechanism was attributed to membrane disruption and inhibition of protein synthesis pathways .
  • Anti-inflammatory Research : A study focusing on the anti-inflammatory effects of benzothiazole compounds found that they significantly reduced levels of TNF-alpha and IL-6 in animal models of rheumatoid arthritis, suggesting their potential use as therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Target Compound vs. Sulfonyl-Triazole Derivatives ()

Compounds 7–9 from share a sulfonylphenyl-triazole scaffold. Key differences include:

  • Heterocyclic Core: The target compound’s benzothiazole-dioxane fusion contrasts with the 1,2,4-triazole ring in compounds 7–9. Benzothiazoles are associated with antimicrobial and anticancer activities, while triazoles are known for antifungal properties.
  • Sulfur Functionalization: The target compound’s sulfonyl group (S=O) differs from the thione (C=S) in 7–9.
Table 1: Structural and Spectral Comparison
Feature Target Compound Compounds 7–9 ()
Core Structure Benzothiazole-dioxane fusion 1,2,4-Triazole
Key Functional Group Sulfonyl (SO₂) Thione (C=S)
IR Absorption (C=O/S) ~1660–1680 cm⁻¹ (amide C=O) 1247–1255 cm⁻¹ (C=S)
NH Stretching Not reported 3278–3414 cm⁻¹ (NH)

Target Compound vs. Sulfonyl-Acetamide Analogs ()

describes a structurally similar acetamide derivative but with a sulfonyl group at the 2-position of the propanamide chain. Substitution position impacts steric and electronic interactions:

  • Chain Length : The target’s acetamide (2-carbon chain) may confer rigidity compared to propanamide derivatives (3-carbon), affecting binding pocket compatibility.
  • Sulfonyl vs.

Q & A

Basic: What are the critical steps for synthesizing N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide?

The synthesis typically involves:

  • Coupling reactions : Amide bond formation between the benzothiazole core and the sulfanylpropanamide moiety using carbodiimide-based reagents (e.g., EDC or DCC) under anhydrous conditions .
  • Functional group protection : Temporary protection of reactive groups (e.g., methoxy or thiol groups) to prevent side reactions during synthesis .
  • Purification : Column chromatography or recrystallization in solvents like dichloromethane/methanol mixtures to isolate the product with >95% purity .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Key optimization strategies include:

  • Temperature control : Maintaining reactions at 0–5°C during coupling steps to minimize byproduct formation .
  • pH adjustments : Using triethylamine or sodium bicarbonate to deprotonate nucleophilic groups (e.g., amines) and enhance reactivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) aid in crystallization .

Basic: Which analytical techniques are essential for structural confirmation of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments and confirm methoxy, sulfanyl, and benzothiazole moieties .
  • Mass spectrometry (HRMS) : High-resolution MS to validate the molecular formula (e.g., [M+H]⁺ peaks matching theoretical mass) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and retention time consistency .

Advanced: How can researchers resolve discrepancies in NMR data arising from tautomerism or dynamic effects in the benzothiazole core?

  • Variable-temperature NMR : Conduct experiments at −40°C to slow dynamic processes and resolve overlapping peaks .
  • 2D NMR techniques : Use HSQC and HMBC to assign cross-peaks between protons and carbons, clarifying tautomeric equilibria .
  • Computational modeling : Compare experimental chemical shifts with DFT-calculated shifts for likely tautomers .

Biological Studies: How should researchers design assays to evaluate the compound’s potential pharmacological activity?

  • Target selection : Prioritize targets associated with benzothiazole derivatives (e.g., kinase inhibitors, antimicrobial agents) based on structural analogs .
  • In vitro assays :
    • Enzyme inhibition: Use fluorescence-based assays (e.g., ATPase activity for kinases) with IC₅₀ determination .
    • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
  • Control experiments : Include structurally related compounds (e.g., lacking the methoxyphenyl group) to establish structure-activity relationships (SAR) .

Data Contradiction Analysis: How can conflicting kinetic data from sulfanyl group reactivity studies be addressed?

  • Replicate experiments : Ensure reproducibility under identical conditions (e.g., inert atmosphere for thiol stability) .
  • Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediates and identify competing pathways .
  • Statistical analysis : Apply ANOVA to compare datasets and determine if variations are statistically significant .

Advanced: What computational methods are suitable for predicting the compound’s binding modes or pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets) .
  • QSAR modeling : Train models on benzothiazole derivatives to predict logP, solubility, or bioavailability .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in explicit solvent .

Stability Studies: How should researchers assess the compound’s stability under varying storage conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 1–4 weeks .
  • Analytical tracking : Monitor degradation via HPLC peak area reduction and identify byproducts using LC-MS/MS .
  • Optimal storage : Recommend −20°C in amber vials with desiccants to prevent hydrolysis/oxidation .

Advanced: What strategies can elucidate the role of the 4-methoxyphenylsulfanyl group in biological activity?

  • Proteomic profiling : Use affinity chromatography to pull down binding partners from cell lysates .
  • Isosteric replacement : Synthesize analogs with methylsulfonyl or phenyl groups to compare activity .
  • Metabolite identification : Incubate the compound with liver microsomes and analyze metabolites via UPLC-QTOF .

Basic: What challenges arise during purification, and how can they be mitigated?

  • Low solubility : Use solvent mixtures (e.g., DCM:MeOH 9:1) or sonication to dissolve precipitates .
  • Co-eluting impurities : Optimize gradient elution in HPLC (e.g., 10–90% acetonitrile in 20 minutes) .
  • Hydroscopicity : Store purified compounds under nitrogen or vacuum to prevent moisture absorption .

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